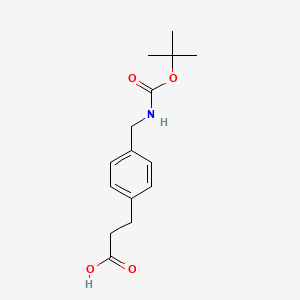

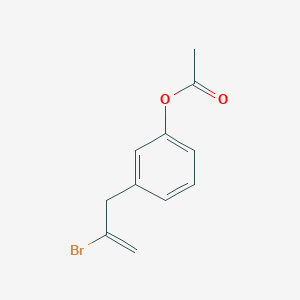

3-(3-Acetoxyphenyl)-2-bromo-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Acetoxyphenyl)-2-bromo-1-propene, also known as 3-acetoxy-2-bromopropene, is an organic compound belonging to the class of phenylpropene derivatives. It has a wide range of applications in organic synthesis and scientific research. This compound has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of various polymers and other materials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

3-(3-Acetoxyphenyl)-2-bromo-1-propene serves as a critical intermediate in the synthesis of various organic compounds. Lombardo et al. (2001) developed a protocol for the acetoxyallylation of aldehydes mediated by indium in THF, utilizing 3-bromo-1-acetoxy-1-propene as a precursor. This process affords monoprotected 1-en-3,4-diols with notable regioselectivity and diastereoselectivity based on the aldehyde nature, offering pathways for synthesizing complex organic structures (Lombardo, Girotti, Morganti, & Trombini, 2001).

Organ and colleagues (2003) discussed the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes, highlighting the role of 2,3-Dibromo-1-propene and its allyl carbonate analogue in generating 2-bromo Pd-pi-allyl complex for alkylations. The presence of acetate ion, either from 1-acetoxy-2-bromo-2-propene ionization or silver acetate addition, significantly influences the malonate attack direction, showcasing the compound's utility in controlling regiochemical outcomes in organic synthesis (Organ, Arvanitis, & Hynes, 2003).

Advanced Materials Development

In the development of advanced materials, particularly in the field of electronics and photonics, the control over the polymerization process of pi-conjugated organic polymers is crucial. Bronstein and Luscombe (2009) reported the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator using 1,3-bis(diphenylphosphino)propane (dppp) as a catalyst ligand. This methodology facilitated the synthesis of fully regioregular P3HT with controlled molecular weights and narrow molecular weight distributions, paving the way for the use of these materials in electronic and photonic devices (Bronstein & Luscombe, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(2-bromoprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUJVSDFFJSZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641197 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-81-1 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)